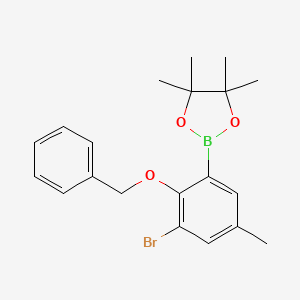

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring a benzyloxy group at the 2-position, a bromo substituent at the 3-position, and a methyl group at the 5-position on the phenyl ring. Its molecular formula is C₂₀H₂₃BBrO₃, with a molecular weight of 394.12 g/mol. It is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research.

Properties

Molecular Formula |

C20H24BBrO3 |

|---|---|

Molecular Weight |

403.1 g/mol |

IUPAC Name |

2-(3-bromo-5-methyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C20H24BBrO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)18(17(22)12-14)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |

InChI Key |

ZNKCQNHIXIIGBX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Br)C |

Origin of Product |

United States |

Preparation Methods

Lithiation and Borylation Procedure

-

- Starting aryl bromide: 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl) derivative

- Organolithium reagent: n-butyllithium in hexane (1.6–2.5 M)

- Boronate reagent: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Initial lithiation at -78 °C, then warming to room temperature for borylation

- Atmosphere: Inert nitrogen or argon atmosphere to exclude moisture and oxygen

-

- The aryl bromide (e.g., 5.00 g, 22 mmol) is dissolved in dry THF under nitrogen and cooled to -78 °C.

- n-Butyllithium solution (e.g., 9.8 mL, 2.5 M, 24 mmol) is added dropwise to the stirred solution at -78 °C. The mixture is stirred for 30 minutes to 1 hour to effect lithium-halogen exchange.

- A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., 5.0 mL, 24 mmol) is then added slowly at -78 °C.

- The reaction mixture is gradually warmed to room temperature and stirred for 12–18 hours to complete the borylation step.

- The reaction is quenched with water or methanol, and the organic phase is extracted, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography (eluent: hexane or ethyl acetate/hexane mixtures) to afford the pure boronate ester.

Yields and Purity :

Yields reported for similar arylboronate esters prepared by this method range from 51% to 86%, with purities above 95% by HPLC analysis.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | Aryl bromide (22 mmol), n-BuLi (24 mmol, 2.5 M), THF, -78 °C, 30 min | — | Formation of aryl lithium intermediate |

| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mmol), RT, 12 h | 72–86 | Stirring overnight at room temperature |

| Work-up | Quench with water/methanol, extraction, drying | — | Removal of inorganic salts and solvents |

| Purification | Silica gel chromatography, hexane eluent | 51–86 | Final pure product isolated |

Mechanistic Considerations

- The lithium-halogen exchange is facilitated by the highly reactive n-butyllithium at low temperatures to avoid side reactions such as lithium migration or decomposition.

- The boronate formation proceeds via nucleophilic attack of the aryl lithium species on the boron center of the boronate ester reagent, displacing the isopropoxy group and forming the stable pinacol boronate ester.

- The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center and enhances the compound’s stability and utility in cross-coupling reactions.

Alternative Methods and Variations

- Some protocols use tert-butyllithium or other organolithium reagents instead of n-butyllithium, but n-BuLi is most common due to availability and reactivity balance.

- The borylation step can also be performed using bis(pinacolato)diboron (B2pin2) with a palladium catalyst under Suzuki coupling conditions, but this is less common for direct lithiation-borylation routes.

- Reaction times and temperatures may vary; some reports describe stirring at -40 °C to room temperature over 12–18 hours for optimal yields.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Starting Material | 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl) bromide | Commercially available or synthesized |

| Organolithium reagent | n-Butyllithium (1.6–2.5 M in hexane) | Used for lithium-halogen exchange |

| Solvent | Anhydrous tetrahydrofuran (THF) | Dry, oxygen-free |

| Lithiation temperature | -78 °C | Prevents side reactions |

| Borylation reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol boronate precursor |

| Reaction time (borylation) | 12–18 hours | Room temperature stirring |

| Work-up | Quench with water or methanol | Extraction and drying |

| Purification method | Silica gel chromatography | Hexane or hexane/ethyl acetate |

| Typical yield | 51–86% | Depends on substrate and conditions |

Chemical Reactions Analysis

Scientific Research Applications

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent patterns:

Key Observations :

- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound provides greater steric bulk and hydrolytic stability compared to methoxy analogs (e.g., ), which may influence reaction kinetics in cross-coupling .

- Halogen Position : Bromine at the 3-position (target) vs. 4- or 5-position () alters electronic effects and regioselectivity in subsequent reactions .

- Multi-Halogenated Derivatives : Compounds like incorporate chloro and fluoro groups, which can modulate reactivity and binding affinity in drug discovery contexts .

Insights :

Physicochemical and Application Differences

Solubility and Stability :

Biological Activity

Chemical Identification

The compound 2-(2-(benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has the following chemical formula: C20H24BBRO3. It is characterized by a complex structure that includes a dioxaborolane ring and a brominated phenyl group. Its molecular weight is approximately 403.12 g/mol .

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the dioxaborolane moiety and the introduction of the benzyloxy and bromo substituents. Detailed synthetic pathways have been documented in various studies, highlighting its utility as a building block in organic synthesis .

Antimicrobial Properties

Recent research indicates that boron-containing compounds exhibit significant biological activities, including antimicrobial properties. The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis. For instance, compounds similar to dioxaborolanes have shown effectiveness against resistant bacterial strains due to their ability to inhibit β-lactamase enzymes .

Case Studies

- Inhibition of Bacterial Growth : A study evaluated the antibacterial activity of various boron compounds, including derivatives similar to our compound of interest. Results indicated a notable inhibition of Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .

- Antifungal Activity : Another investigation focused on the antifungal potential of boron derivatives. The results demonstrated that certain dioxaborolane compounds could inhibit fungal growth by disrupting cell membrane integrity .

The proposed mechanisms for the biological activity of this compound include:

- β-Lactamase Inhibition : This compound may act as a β-lactamase inhibitor, preventing bacterial resistance mechanisms from functioning effectively.

- Cell Membrane Disruption : Similar to other boron compounds, it may disrupt the integrity of microbial cell membranes leading to cell death.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.